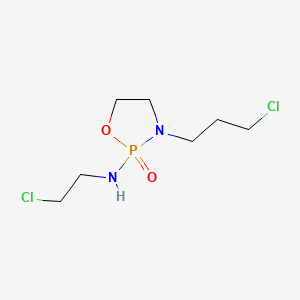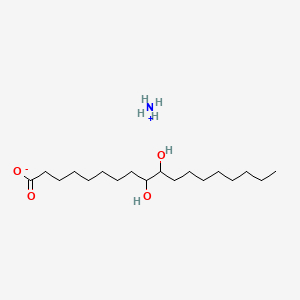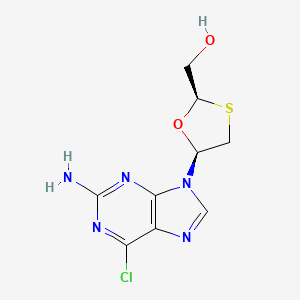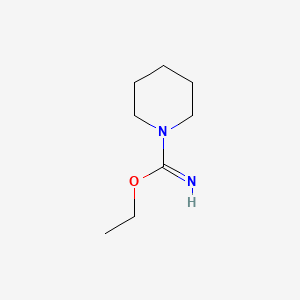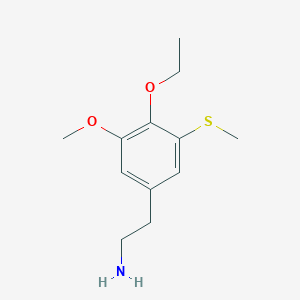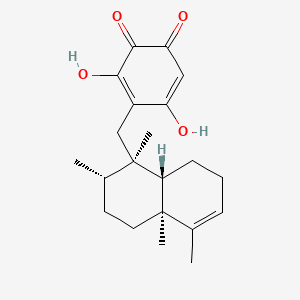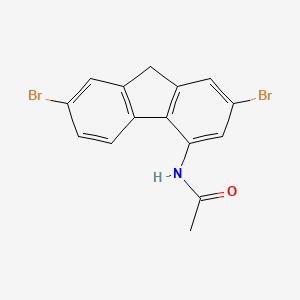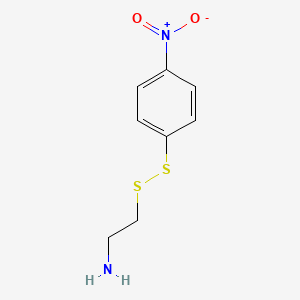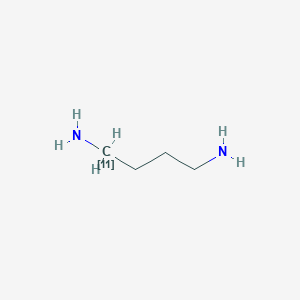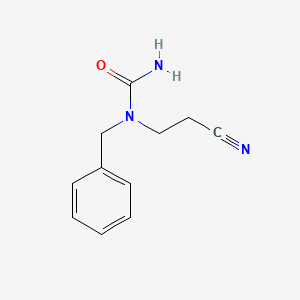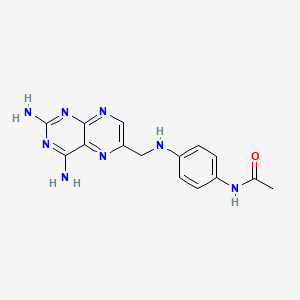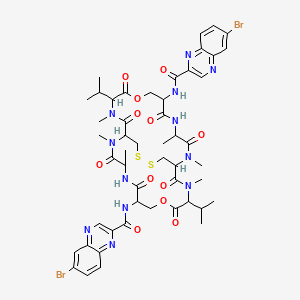
Bis(6-bromo)triostin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(6-bromo)triostin A is a derivative of triostin A, a natural product known for its antibiotic properties and specific DNA recognition capabilities. Structurally, it is a bicyclic depsipeptide with a well-defined scaffold that preorganizes recognition motifs for bisintercalation. This compound is characterized by the presence of two 6-bromoquinoxaline moieties, which enhance its DNA binding affinity and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-bromo)triostin A involves the modification of triostin A, which is derived from cultures of Streptomyces triostinicus. The process includes the substitution of quinoxaline moieties with 6-bromoquinoxaline. The synthetic route typically involves the following steps :
Isolation of Triostin A: Triostin A is isolated from the cultures of Streptomyces triostinicus using standard purification methods.
Bromination: The quinoxaline moieties in triostin A are brominated using bromine or a brominating agent under controlled conditions.
Purification: The resulting this compound is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves fermentation of Streptomyces triostinicus, followed by extraction, bromination, and purification. The use of bioreactors and automated purification systems enhances the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Bis(6-bromo)triostin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atoms, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
科学研究应用
Bis(6-bromo)triostin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying DNA binding and intercalation mechanisms.
Biology: The compound is employed in research on DNA-protein interactions and gene regulation.
Medicine: this compound is investigated for its potential as an anticancer agent due to its ability to inhibit DNA replication and transcription.
Industry: It is used in the development of novel antibiotics and DNA-targeting drugs
作用机制
The mechanism of action of bis(6-bromo)triostin A involves bisintercalation into the minor groove of double-stranded DNA. The 6-bromoquinoxaline moieties insert between base pairs, stabilizing the DNA structure and inhibiting transcription and replication processes. This leads to cytotoxic effects, particularly in rapidly dividing cells, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Triostin A: The parent compound, known for its DNA binding and antibiotic properties.
Echinomycin: Another quinoxaline antibiotic with similar DNA intercalation properties.
Thiocoraline: A cyclic depsipeptide with DNA binding capabilities
Uniqueness
Bis(6-bromo)triostin A is unique due to the presence of 6-bromoquinoxaline moieties, which enhance its DNA binding affinity and biological activity compared to its analogs. This modification provides it with distinct properties, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
85502-74-5 |
|---|---|
分子式 |
C50H60Br2N12O12S2 |
分子量 |
1245.0 g/mol |
IUPAC 名称 |
6-bromo-N-[20-[(6-bromoquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H60Br2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-31-15-27(51)11-13-29(31)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-32-16-28(52)12-14-30(32)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |
InChI 键 |
YATSFICSMDWAOT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=C(C=CC4=N3)Br)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=C(C=CC6=N5)Br)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


